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Compound of Interest

Compound Name:
4-Bromo-3-nitrobenzene-1,2-

diamine

Cat. No.: B133556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-Bromo-3-nitrobenzene-1,2-diamine (CAS No: 147021-89-4, Molecular Formula:

C₆H₆BrN₃O₂, Molecular Weight: 232.04 g/mol ).[1][2][3] Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this document presents a

predictive analysis based on data from structurally similar molecules. The information herein is

intended to serve as a valuable reference for researchers involved in the synthesis,

characterization, and application of this and related compounds in fields such as medicinal

chemistry and materials science.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Bromo-3-nitrobenzene-1,2-
diamine. These predictions are derived from the analysis of spectral data for related

compounds, including various nitro-substituted anilines, bromonitrobenzenes, and other

aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.8 d 1H Ar-H (ortho to -NO₂)

~ 6.8 - 7.1 d 1H Ar-H (ortho to -Br)

~ 5.0 - 6.0 br s 4H -NH₂

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 145 - 150 C-NO₂

~ 135 - 140 C-NH₂

~ 130 - 135 C-NH₂

~ 120 - 125 CH

~ 115 - 120 CH

~ 110 - 115 C-Br

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, two bands
N-H stretching (asymmetric

and symmetric) of -NH₂

3100 - 3000 Medium Aromatic C-H stretching

1630 - 1600 Strong
N-H bending (scissoring) of -

NH₂

1580 - 1560 Strong Aromatic C=C stretching

1530 - 1500 Strong
Asymmetric N-O stretching of -

NO₂

1350 - 1320 Strong
Symmetric N-O stretching of -

NO₂

1300 - 1250 Medium to Strong Aromatic C-N stretching

850 - 800 Strong C-H out-of-plane bending

700 - 600 Medium C-Br stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment

231/233 High

[M]⁺ (Molecular ion peak,

isotopic pattern due to ⁷⁹Br/

⁸¹Br)

214/216 Medium [M-OH]⁺

185/187 Medium [M-NO₂]⁺

106 High [M-Br-NO₂]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for obtaining the spectral data of a solid

organic compound like 4-Bromo-3-nitrobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 16-64 scans.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is typically

used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental interferences.

Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

Sample Introduction:

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound will be

vaporized and separated from the solvent and any impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing

them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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